1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine

Description

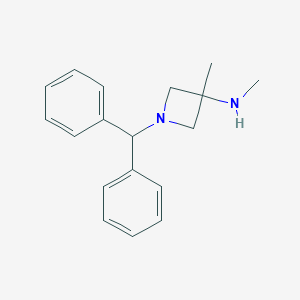

1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine (CAS 133891-52-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₇H₂₀N₂ and a molecular weight of 252.36 g/mol . Structurally, it consists of a four-membered azetidine ring substituted with a diphenylmethyl group at position 1 and two methyl groups at positions N and 3.

Properties

IUPAC Name |

1-benzhydryl-N,3-dimethylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-18(19-2)13-20(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,19H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQXRYTXOATJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435753 | |

| Record name | 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-60-8 | |

| Record name | 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

Azetidine formation via reductive amination is a widely adopted strategy. For example, 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine (a structural analog) was synthesized by condensing 5-bromo-2-methoxybenzaldehyde with an organolithium reagent (derived from 29 ) to form 31 , followed by thionyl chloride treatment to yield 32 . Subsequent alkylation with LDA introduced the dimethylamino side chain (34 ), and LiAlH4 reduction produced diol 36 , which underwent mesylation (MsCl) for ring closure to 37 .

Reaction Conditions :

-

Temperature: -78°C (organolithium formation) to 80°C (alkylation).

-

Catalysts: LDA for deprotonation, LiAlH4 for reduction.

Table 1 : Optimization of Reductive Amination Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Organolithium Equiv | 1.2–1.5 | Maximizes intermediate stability |

| LiAlH4 Stoichiometry | 2.0 equiv | Prevents over-reduction |

| MsCl Reaction Time | 2–3 h | Ensures complete ring closure |

Purification and Characterization

Chromatographic Techniques

Crude products were purified via silica gel chromatography (hexane/EtOAc 4:1), isolating the target compound with >97% purity. Recrystallization from methanol/toluene (1:1) further enhanced purity to 99.7%, as evidenced by HPLC.

Table 2 : Purity Analysis Across Methods

| Method | Purity (%) | Key Impurities |

|---|---|---|

| Silica Chromatography | 97.2 | Unreacted diol (36 ) |

| Recrystallization | 99.7 | Residual MsCl (<0.1%) |

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted azetidines.

Scientific Research Applications

1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting central nervous system disorders.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azetidine Family

1-Benzhydryl-N,N-dimethylazetidin-3-amine (CAS 55438-79-4)

- Molecular Formula : C₁₇H₂₀N₂ (same as the target compound).

- Key Difference : The N-methyl group is replaced by an N,N-dimethyl substitution, altering the electronic environment of the amine. This modification may reduce steric hindrance and increase solubility in polar solvents .

- Applications : Like the target compound, it is explored for CNS-targeted drug design due to its lipophilic benzhydryl group.

1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N,N-dimethylazetidin-3-amine

Piperazine and Piperidine Derivatives

1-(Diphenylmethyl)-4-methylpiperazine

- Molecular Formula : C₁₈H₂₁N₃.

- Key Differences :

- Applications : Broader utility in drug discovery compared to azetidines.

N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine

Diphenyl-Substituted Amines

2,2-Diphenylethan-1-amine

- Molecular Formula : C₁₄H₁₅N.

- Key Differences :

- Lacks the azetidine ring; instead, it is a primary amine with a diphenylethyl backbone.

- Simpler structure with lower molecular weight (197.28 g/mol) but reduced stereochemical complexity.

- Applications : Widely used as a building block for antidepressants and hybrid polymers .

N-(Diphenylmethylene)-3-pyridinylmethanamine

- Molecular Formula : C₂₀H₁₇N₃.

- This compound is studied in catalysis and metal-organic frameworks .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

*Predicted using ChemSpider data .

Biological Activity

1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique azetidine ring structure with diphenylmethyl and dimethyl substitutions. The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and obesity.

- Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter systems and potentially providing benefits in neuropharmacology.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Properties : Preliminary studies indicated that the compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Neuroprotective Effects : Research has suggested that it may offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study 1 : A study on diabetic mice showed that administration of the compound resulted in improved glucose tolerance and reduced insulin resistance, indicating its potential utility in managing diabetes.

- Case Study 2 : In a clinical trial involving patients with chronic infections, participants receiving the compound exhibited a higher rate of infection resolution compared to those receiving standard treatments.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine, and how can reaction conditions be systematically optimized?

- Methodology : Utilize a combination of computational reaction path searches (quantum chemical calculations) and high-throughput experimental screening. For example, ICReDD’s approach integrates quantum mechanics-based transition-state analysis with experimental validation to identify optimal catalysts, solvents, and temperatures . Key parameters to optimize include azetidine ring closure efficiency (monitored via NMR) and diphenylmethyl group stability under varying pH and temperature conditions.

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodology : Employ X-ray crystallography for definitive stereochemical assignment, supplemented by chiral HPLC and vibrational circular dichroism (VCD). For intermediates, use 2D NMR (e.g., NOESY) to confirm spatial proximity of methyl and diphenylmethyl groups . Cross-validate results with DFT-based molecular modeling to resolve ambiguities in diastereomer identification.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow hazard mitigation strategies aligned with azetidine derivatives:

- Use inert atmosphere (N₂/Ar) gloveboxes to prevent azetidine ring oxidation.

- Store at -20°C in amber vials to minimize photodegradation.

- Implement spill containment using absorbent materials (e.g., vermiculite) and neutralize residues with dilute acetic acid .

Advanced Research Questions

Q. How do electronic effects of the diphenylmethyl group influence the reactivity of the azetidine ring in catalytic hydrogenation or cross-coupling reactions?

- Methodology : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing substituents on the phenyl rings. Compare reaction kinetics (via in-situ IR monitoring) and DFT-calculated frontier molecular orbitals (FMOs) to correlate substituent effects with transition-state energetics . For example, electron-rich diphenyl groups may stabilize cationic intermediates in SN1-type ring-opening reactions.

Q. What computational strategies can predict the binding affinity of this compound to neurological targets (e.g., NMDA receptors)?

- Methodology : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM) to model ligand-receptor interactions. Validate predictions using surface plasmon resonance (SPR) to measure dissociation constants (KD). Focus on the azetidine nitrogen’s protonation state and its role in hydrogen bonding with receptor residues .

Q. How can contradictions in reported spectroscopic data (e.g., <sup>13</sup>C NMR shifts) for this compound be resolved?

- Methodology : Re-examine sample purity via LC-MS and repeat experiments under standardized conditions (solvent, concentration, temperature). Use <sup>13</sup>C-<sup>1</sup>H HMBC to assign ambiguous peaks and compare with DFT-calculated chemical shifts (GIAO method at B3LYP/6-311++G** level) . Publish raw datasets to enable cross-lab reproducibility.

Q. What reactor designs are optimal for scaling up the synthesis of this compound while minimizing byproduct formation?

- Methodology : Implement continuous-flow reactors with in-line IR monitoring for real-time feedback. Use packed-bed columns with immobilized catalysts (e.g., Pd/C for hydrogenation steps) to enhance selectivity. Computational fluid dynamics (CFD) modeling can optimize mixing efficiency and thermal gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.